molecular formula C24H22N2O2 B6489659 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 851407-95-9

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide

Cat. No. B6489659
CAS RN: 851407-95-9
M. Wt: 370.4 g/mol
InChI Key: CXBINOAISOGMLP-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-1-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic compound with a fused ring structure containing benzene and pyridine . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, 4-hydroxy-2-quinolones, which are structurally similar to the quinoline part of the compound, can be synthesized through various methods . One such method involves the reaction of anilines with malonic acid equivalents . Another method involves the reaction of anthranilic acid derivatives . The naphthalene moiety can be synthesized through various methods as well .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and fused ring structures. The quinoline moiety can exist in different tautomeric forms . X-ray structure analyses of similar compounds have shown that the structure of these compounds can vary significantly .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. The quinoline moiety, for instance, can undergo various reactions . The naphthalene moiety, being an aromatic hydrocarbon, can also undergo various reactions .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-15-10-11-18-14-19(23(27)26-22(18)16(15)2)12-13-25-24(28)21-9-5-7-17-6-3-4-8-20(17)21/h3-11,14H,12-13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBINOAISOGMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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